o-Methyl-alpha-styrylbenzaldehyde
Overview
Description
o-Methyl-alpha-styrylbenzaldehyde is an organic compound with a unique chemical structure that has garnered significant attention in various fields of research. It is known for its potential biological activities and applications in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
o-Methyl-alpha-styrylbenzaldehyde can be synthesized through various methods. One common approach involves the formylation of enolates and enols, which are standard techniques for preparing beta-oxoaldehydes . Another method includes the oxidative cleavage of alkenes, such as ozonolysis, which is effective when no sensitive groups are present in the substrate .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
o-Methyl-alpha-styrylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents like potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents like hydroxyl groups, ethers, amines, alkyl groups, thiols, and halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Various electrophiles in the presence of catalysts or under specific conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
o-Methyl-alpha-styrylbenzaldehyde has shown promise in several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which o-Methyl-alpha-styrylbenzaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simple aromatic aldehyde with similar reactivity but lacks the styryl group.
Cinnamaldehyde: Contains a similar alpha, beta-unsaturated aldehyde structure but with different substituents.
p-Methyl-alpha-styrylbenzaldehyde: A positional isomer with the methyl group in the para position.
Uniqueness
o-Methyl-alpha-styrylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-(2-methylphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13-7-5-6-10-15(13)16(17)12-11-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAISRUDFVOFHM-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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